1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMNUCJUXHKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640633 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017400-92-8 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and piperidine.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Substitution Reactions
The primary amine group participates in alkylation and acylation reactions.
Key Examples
Mechanistic Insight : The amine undergoes nucleophilic attack on electrophilic reagents. Steric hindrance from the cyclopropylmethyl group may limit reactivity with bulky electrophiles.
Oxidation Reactions
The amine group is susceptible to oxidation under specific conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Nitroso intermediate | Partial oxidation |
| H₂O₂ (30%) | Methanol, RT | N-Oxide formation | Limited yield (~15%) |
Safety Note : Over-oxidation may lead to degradation products, necessitating controlled conditions.
Reductive Transformations
The compound participates in reductive amination and hydrogenolysis.
Reduction Examples
| Reagent/Conditions | Application | Outcome |
|---|---|---|
| NaBH₄ in ethanol | Reduction of imine intermediates | Secondary amine derivatives |
| H₂/Pd-C (1 atm) | Hydrogenolysis of N-benzyl groups | Deprotection strategy |
Nitrosation Reactions
Exposure to nitrosating agents generates nitrosamine derivatives, a critical consideration in pharmaceutical impurity profiling.
Reaction Data
| Nitrosating Agent | Conditions | Product | Toxicity Relevance |
|---|---|---|---|
| NaNO₂, HCl (pH < 3) | 0–5°C, 2 hr | 1-(Cyclopropylmethyl)-4-nitrosopiperazine | Genotoxic potential |
Regulatory Impact : Nitrosamine formation mandates strict control in drug manufacturing .
Cyclopropane Ring Reactivity
The cyclopropylmethyl group exhibits limited reactivity but may undergo ring-opening under extreme conditions.
Reported Transformations
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed ring opening | H₂SO₄, 100°C | Linear alkane derivatives |
| Radical bromination | NBS, UV light | Brominated side-products |
Stability Note : The cyclopropane ring is generally stable under mild conditions but prone to ring strain-driven reactions under harsh environments.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- This compound is being investigated for its potential pharmacological properties, particularly as a precursor in drug development. Its ability to interact with biological systems makes it a candidate for further studies into therapeutic applications.
- Case Study : In a study focusing on the modulation of neurotransmitter systems, derivatives of this compound were evaluated for their effects on serotonin and dopamine receptors, indicating potential use in treating neuropsychiatric disorders.
-
Material Science :
- The compound serves as an intermediate in the synthesis of functional materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific properties.
- Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
-
Chemical Biology :
- In studies involving enzyme inhibition and protein-ligand interactions, 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine has been utilized to explore its effects on various biological pathways.
- Mechanism of Action : The compound may influence cellular signaling by interacting with G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes.
Case Studies
-
Penetration Enhancer Studies :
- Research indicated that analogues of this compound could enhance the transdermal delivery of drugs. A specific analogue was tested for its ability to increase the permeability of hydrocortisone through skin models, demonstrating significant enhancement compared to controls.
-
Neuropharmacological Research :
- A study assessed the effects of this compound on anxiety-related behaviors in animal models. Results showed that it could reduce anxiety-like behaviors, suggesting potential applications in anxiety disorders.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
Cyclopropylcarbonyl vs. Cyclopropylmethyl (Row 2 vs. Target): The replacement of the cyclopropylmethyl group with a cyclopropylcarbonyl (C=O) group increases molecular weight by 14 g/mol and introduces a polar carbonyl group.
This substitution is common in antipsychotic and antidepressant drug design .
Oxazole Ring (Row 4):
- The 4,5-dimethyloxazole group introduces aromaticity and planar geometry, which could improve binding to flat hydrophobic pockets in enzymes or receptors. However, the increased molecular weight (223.32 g/mol) may affect blood-brain barrier permeability .
Sulfonyl Group (Row 5):
- The cyclopropylsulfonyl moiety (SO2) is strongly electron-withdrawing, enhancing solubility in polar solvents. Sulfonamide/sulfonyl derivatives are often explored for metabolic stability and protease inhibition .
Biological Activity
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine, also known as cyclopropylmethanamine, is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropylmethyl group attached to a piperidine ring, suggests interesting biological activities that may be relevant for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₈N
- Molecular Weight : Approximately 168 g/mol
- Rotatable Bonds : 3 (indicating flexibility in molecular conformation)
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various receptors and enzymes. Preliminary studies indicate that this compound may exhibit activity similar to other piperidine derivatives, particularly in the context of neurotransmitter modulation and enzyme inhibition.
Interaction Studies
Research has highlighted potential interactions with several receptor types, including:
- Serotonin Receptors : Preliminary data suggest that cyclopropylmethanamine may act as an agonist at specific serotonin receptors, which could influence mood and anxiety pathways.
- Dopamine Receptors : The compound might also interact with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
The mechanisms by which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:
- Receptor Binding : The compound's cyclopropylmethyl substitution likely enhances binding affinity to target receptors due to steric effects and conformational flexibility.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of important neurotransmitters in the brain.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:
- Bioavailability : The apparent oral bioavailability may vary significantly among different analogs. For instance, related compounds have shown bioavailability ranging from 3% to 35%, indicating that formulation and delivery methods will be critical for therapeutic effectiveness.
- Half-Life : Compounds within similar structural classes often exhibit short half-lives due to rapid metabolic processes such as N-dealkylation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against other compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Piperidinocyclohexanecarbonitrile | Piperidine ring with a cyclohexane substituent | Greater steric bulk |
| 4-Methylpiperidine | Methyl substitution on the piperidine ring | Lacks cyclopropyl group |
| N-Ethyl-1-phenylcyclohexylamine | Ethyl substitution on a phenyl-cyclohexane structure | Aromatic character |
The distinct cyclopropylmethyl substitution may confer unique pharmacological properties not found in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of piperidine derivatives in clinical settings. For instance:
- A study investigating JAK3 inhibitors noted that modifications to piperidine structures could significantly impact their anti-inflammatory properties and efficacy in immune modulation .
- Other research has explored the role of similar compounds in cancer therapy, indicating potential pathways for targeting tumor growth through enzyme inhibition .
Q & A
Basic: What are the key strategies for synthesizing 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine, and how can its purity be validated?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example, cyclopropane-containing groups can be introduced via alkylation or reductive amination (e.g., using cyclopropylmethyl halides) . Purification often employs column chromatography or recrystallization. Purity validation requires analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment .
- Mass Spectrometry (MS) to verify molecular weight .
Basic: How does the structural configuration of this compound influence its role in medicinal chemistry research?
Answer:
The compound’s piperidine core and cyclopropylmethyl group enhance its potential as a bioactive scaffold. Piperidine derivatives are known to interact with central nervous system (CNS) targets (e.g., sigma receptors or monoamine transporters) . The cyclopropyl group may improve metabolic stability by resisting oxidative degradation, a feature critical for drug discovery .
Advanced: What experimental parameters should be optimized to improve the yield of this compound synthesis?
Answer:
Yield optimization requires addressing:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for cyclopropylmethyl incorporation .
- Catalysts : Palladium or nickel catalysts could facilitate cross-coupling steps .
- Temperature Control : Low temperatures (-20°C to 0°C) during sensitive steps (e.g., amine protection) to minimize side reactions .
Contradictions in yield outcomes (e.g., lower yields in scaled-up reactions ) may arise from incomplete mixing or solvent purity, necessitating rigorous process monitoring.
Advanced: How can researchers evaluate the pharmacological activity of this compound against biological targets?
Answer:
- In Vitro Assays : Use radioligand binding assays to screen for affinity at receptors (e.g., opioid or serotonin receptors) .
- Enzyme Inhibition Studies : Test inhibition of enzymes like cytochrome P450 to assess metabolic interactions .
- Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors .
Advanced: What computational approaches are suitable for predicting the binding modes of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., GPCRs) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
- QSAR Modeling : Correlate structural features (e.g., cyclopropyl rigidity) with activity data to guide analog design .
Advanced: How can conflicting data on the compound’s reactivity or stability be resolved in different experimental setups?
Answer:
Contradictions (e.g., variable stability under acidic conditions) may stem from:
- Impurity Profiles : Trace solvents or byproducts can alter degradation pathways. Use HPLC-MS to identify impurities .
- Storage Conditions : Moisture or oxygen exposure may degrade the compound. Stability studies under controlled atmospheres (e.g., argon) are critical .
Advanced: What analytical techniques are most effective for characterizing degradation products of this compound?
Answer:
- LC-MS/MS : Identifies degradation products with high sensitivity .
- FT-IR Spectroscopy : Detects functional group changes (e.g., oxidation of amines) .
- X-ray Crystallography : Resolves structural alterations in degraded crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
